N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
CAS No.:
Cat. No.: VC17809185
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
| Standard InChI | InChI=1S/C14H19N/c1-3-7-13-11(5-1)6-2-4-8-14(13)15-12-9-10-12/h1,3,5,7,12,14-15H,2,4,6,8-10H2 |
| Standard InChI Key | NQEIXEFDZGPBIW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC=CC=C2C(C1)NC3CC3 |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name, N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine, reflects its bicyclic framework. The benzo annulene system consists of a benzene ring fused to a seven-membered saturated carbocycle, with an amine group at the 5-position bonded to a cyclopropyl substituent. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol |
| Canonical SMILES | C1CCC2=CC=CC=C2C(C1)NC3CC3 |
| InChI Key | NQEIXEFDZGPBIW-UHFFFAOYSA-N |
| PubChem CID | 16777194 |
The cyclopropyl group introduces steric strain, potentially influencing the compound’s reactivity and interactions with biological targets . The saturated cycloheptene ring reduces aromaticity compared to simpler annulenes, likely affecting solubility and stability.
Synthesis and Preparation
General Synthetic Routes
The synthesis of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine involves multi-step organic transformations. According to VulcanChem, the process begins with the construction of the benzo annulene core, followed by functionalization at the 5-position. A representative pathway includes:
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Annulene Formation: Cyclization of a substituted biphenyl precursor via intramolecular Friedel-Crafts alkylation.
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Amine Introduction: Nucleophilic substitution or reductive amination to install the cyclopropylamine group.
Patent US9714221B1 elaborates on analogous syntheses for substituted benzoannulenes, highlighting the use of palladium-catalyzed cross-coupling reactions to attach aryl or heteroaryl groups. For example, Suzuki-Miyaura coupling could introduce the cyclopropylamine moiety using a boronic acid derivative.
Optimization Challenges
Key challenges include controlling regioselectivity during annulene cyclization and minimizing side reactions from the strained cyclopropane ring. Purification often requires chromatographic techniques due to the compound’s moderate polarity.
Physicochemical Properties
Solubility and Stability
While explicit solubility data are unavailable, the compound’s logP (estimated via PubChem) of 3.2 suggests moderate lipophilicity, favoring organic solvents like dichloromethane or ethyl acetate. The cyclopropane ring’s strain may render the compound sensitive to strong acids or bases, necessitating storage under inert conditions.
Spectroscopic Data
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NMR: The benzo annulene core would exhibit aromatic protons at δ 6.8–7.2 ppm, with cycloheptene CH₂ groups resonating near δ 1.5–2.5 ppm .
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MS: The molecular ion peak at m/z 201.3 corresponds to [M+H]⁺.
Biological and Pharmacological Activities
Enzymatic Interactions
Molecular docking studies (hypothesized from patent data) indicate that the benzoannulene scaffold could occupy hydrophobic binding pockets in enzymes such as monoamine oxidases . The cyclopropane’s rigidity might stabilize ligand-receptor complexes, improving binding affinity.
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for developing novel psychoactive agents. Its modular structure allows substitutions at multiple positions, enabling structure-activity relationship (SAR) studies .
Material Science
Benzoannulenes are explored for organic semiconductors due to their conjugated π-systems. The cyclopropyl group’s electron-withdrawing effects could tune electronic properties, though this remains speculative for the title compound.
Analytical Methods
Quantification
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. A C18 column and acetonitrile/water gradient elution would separate the compound from synthetic byproducts.
Molarity Calculations
The VulcanChem molarity calculator facilitates solution preparation:
For example, dissolving 20.13 mg in 100 mL solvent yields a 1.0 mM solution.
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